AMTB 盐酸盐

描述

AMTB hydrochloride is a highly pure, synthetic, and biologically active compound . It is a selective TRPM8 channel blocker, able to inhibit icilin-induced human TRPM8 channel activation . The compound shows very little affinity for TRPV1 and TRPV4 channels and is being used as a tool to evaluate the role of TRPM8 channels in different animal models .

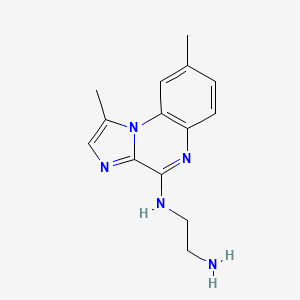

Molecular Structure Analysis

The molecular formula of AMTB hydrochloride is C23H26N2O2S.HCl . Its molecular weight is 430.99 .

Physical And Chemical Properties Analysis

AMTB hydrochloride is a solid compound . It is soluble to 100 mM in water and to 100 mM in DMSO .

科学研究应用

神经学研究

AMTB 盐酸盐是一种选择性阻断TRPM8通道的药物,该通道与多种神经过程相关。 它已被用于研究TRPM8在牙本质过敏和神经性疼痛等疾病中的作用 。通过抑制TRPM8通道,研究人员可以了解冷觉和痛觉如何在神经通路中传递。

药理学研究

在药理学中,AMTB 盐酸盐作为一种工具来评估TRPM8通道作为治疗靶点的有效性。 研究表明,它通过抑制TGFβ信号通路来抑制骨肉瘤细胞增殖和转移,表明其在癌症治疗中的潜力 .

毒理学

AMTB 盐酸盐在毒理学中的作用与其调节TRPM8通道的能力有关。这些通道参与细胞对有害刺激的反应。 研究利用AMTB 盐酸盐研究了各种化合物的细胞毒性作用以及这些作用背后的细胞机制 .

生物化学

在生物化学领域,AMTB 盐酸盐被用于研究涉及TRPM8通道的生化途径。 它抑制这些通道的能力使人们能够探索它们在细胞信号传导和代谢中的作用 .

分子生物学

AMTB 盐酸盐在分子生物学中被用来剖析TRPM8通道影响细胞功能的分子机制。 它有助于了解TRPM8抑制后基因表达的变化以及对细胞过程的后续影响 .

临床研究

在临床研究中,AMTB 盐酸盐正在探索其治疗潜力。 它在临床试验中的应用旨在确定其在治疗与TRPM8通道活性相关的疾病(如某些类型的癌症)中的有效性和安全性 .

药物开发

AMTB 盐酸盐对TRPM8通道的选择性抑制使其成为药物开发的候选药物,特别是在设计针对特定离子通道的药物时。 它的TRPM8作用可以被研究,以开发针对膀胱疾病和疼痛综合征的新疗法 .

作用机制

Target of Action

AMTB hydrochloride is a selective antagonist of the Transient Receptor Potential Melastatin-subfamily member 8 (TRPM8) . TRPM8 is a cation channel that is overexpressed in a wide range of cancers and is implicated in tumorigenesis and tumor progression .

Mode of Action

AMTB hydrochloride specifically antagonizes TRPM8 . This means it binds to the TRPM8 receptor and inhibits its activity. The inhibition of TRPM8 by AMTB hydrochloride leads to a series of cellular changes, including the suppression of cell proliferation and metastasis, and the induction of cellular apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by AMTB hydrochloride is the Transforming Growth Factor β (TGFβ) signaling pathway . AMTB hydrochloride suppresses this pathway, which is involved in a variety of cellular functions including cell growth, cell differentiation, apoptosis, and cellular homeostasis .

Pharmacokinetics

It’s known that the compound is soluble in water and dmso, which may influence its bioavailability .

Result of Action

The action of AMTB hydrochloride results in the suppression of osteosarcoma cell proliferation and metastasis, and the induction of cellular apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a cytotoxic chemotherapeutic regimen used in treating osteosarcoma .

Action Environment

The action of AMTB hydrochloride can be influenced by the lipid environment. For instance, the presence of 1-palmitoyl-2-oleoyl phosphatidylglycerol (POPG) has been shown to be an important cofactor for the activity of AmtB, a homolog of TRPM8 . In the absence of POPG, AmtB cannot complete the full translocation cycle . This suggests that the lipid environment could similarly influence the action, efficacy, and stability of AMTB hydrochloride, but more research is needed to confirm this.

未来方向

生化分析

Biochemical Properties

AMTB hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the TRPM8 channel. This channel is a calcium-permeable, non-selective cation channel activated by cold temperatures and chemical agonists like menthol and icilin . AMTB hydrochloride inhibits icilin-induced TRPM8 channel activation with a pIC50 of 6.23 . Additionally, AMTB hydrochloride also inhibits voltage-gated sodium channels (NaV), although it shows very little affinity for TRPV1 and TRPV4 channels .

Cellular Effects

AMTB hydrochloride has been shown to influence various cellular processes. In osteosarcoma cells, AMTB hydrochloride suppresses cell proliferation, metastasis, and induces apoptosis . It also increases the sensitivity of tumor cells to cisplatin, a chemotherapeutic agent . In human monocytes, inhibition of TRPM8 by AMTB hydrochloride enhances survival and promotes LPS-driven TNFα production . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, AMTB hydrochloride exerts its effects by binding to the TRPM8 channel and inhibiting its activation. This inhibition is achieved by blocking the binding of agonists like icilin to the channel . Additionally, AMTB hydrochloride has been shown to suppress the Transforming Growth Factor (TGF) β signaling pathway in osteosarcoma cells, which is implicated in tumorigenesis and tumor progression . This dual mechanism of action underscores the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AMTB hydrochloride have been observed to change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution at -80°C . In in vivo studies, AMTB hydrochloride has been shown to decrease the frequency of volume-induced bladder contractions in anesthetized rats without reducing the amplitude of contraction . These findings suggest that the compound maintains its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of AMTB hydrochloride vary with different dosages in animal models. In rats, a dosage of 3 mg/kg administered intravenously has been shown to decrease the frequency of bladder contractions Higher dosages may lead to toxic or adverse effects, although specific threshold effects and toxicity data are limited

Metabolic Pathways

AMTB hydrochloride is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound inhibits voltage-gated sodium channels (NaV) and their isoforms, which play a role in cellular excitability and signal transduction . Additionally, AMTB hydrochloride’s inhibition of the TRPM8 channel affects calcium influx and downstream signaling pathways, impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, AMTB hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound is soluble in water and DMSO, allowing for efficient cellular uptake . Its distribution within tissues is influenced by its interactions with the TRPM8 channel, which is expressed in temperature-sensing neurons and other cell types .

Subcellular Localization

AMTB hydrochloride’s subcellular localization is primarily associated with the TRPM8 channel, which is found in the plasma membrane of temperature-sensing neurons . The compound’s activity is influenced by its ability to inhibit TRPM8 channel activation, which affects calcium influx and downstream signaling pathways. This localization is critical for its function as a selective TRPM8 antagonist.

属性

IUPAC Name |

N-(3-aminopropyl)-2-[(3-methylphenyl)methoxy]-N-(thiophen-2-ylmethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S.ClH/c1-18-7-4-8-19(15-18)17-27-22-11-3-2-10-21(22)23(26)25(13-6-12-24)16-20-9-5-14-28-20;/h2-5,7-11,14-15H,6,12-13,16-17,24H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXGBANGPYONOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC=C2C(=O)N(CCCN)CC3=CC=CS3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

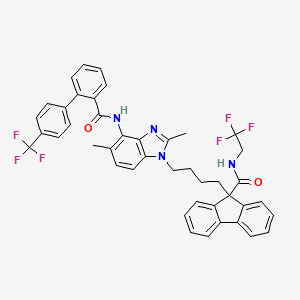

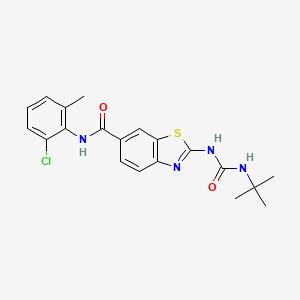

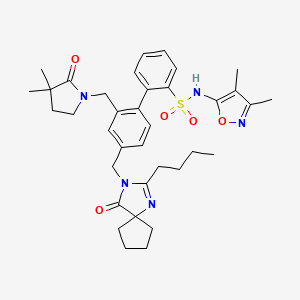

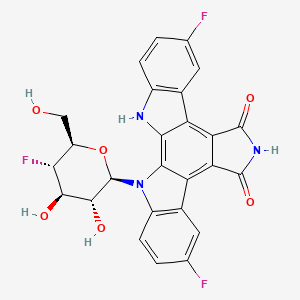

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)

![4-[[(3-Chloro-4-methoxyphenyl)methyl]amino]-1-ethyl-n-(4-pyridinylmethyl)-1h-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1667196.png)

![2-((2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)-[1,1'-biphenyl]-3-yl)oxy)acetic acid](/img/structure/B1667199.png)